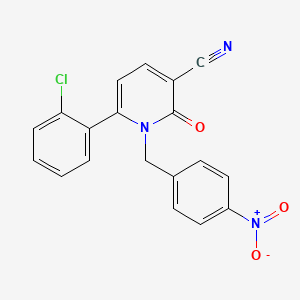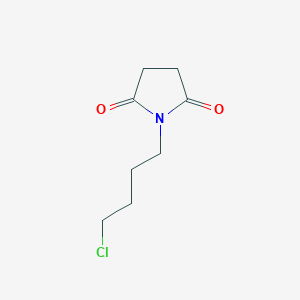
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide
Vue d'ensemble
Description
It is characterized by its molecular formula C9H7BrN2OS2 and a molecular weight of 303.2 g/mol. This compound is notable for its unique structure, which includes a bromophenyl group and a thiadiazole ring, making it a subject of interest in synthetic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process stabilizes the highest-occupied molecular orbital (HOMO) and involves several steps, including the reaction of 4-bromophenyl hydrazine with carbon disulfide and methyl iodide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions include the corresponding sulfone, sulfide, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial agent, with studies indicating its effectiveness against various bacterial and fungal strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with specific molecular targets in cancer cells.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s sulfoxide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl 1,2,3-thiadiazol-5-yl sulfide: Similar in structure but lacks the sulfoxide group, which affects its reactivity and applications.
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfone:
Uniqueness
4-Bromophenyl 4-methyl-1,2,3-thiadiazol-5-yl sulfoxide is unique due to its combination of a bromophenyl group and a thiadiazole ring with a sulfoxide functional group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
5-(4-bromophenyl)sulfinyl-4-methylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2OS2/c1-6-9(14-12-11-6)15(13)8-4-2-7(10)3-5-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGMQUPEASHIGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)S(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001208928 | |
| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665827 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
282523-00-6 | |
| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=282523-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Bromophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001208928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Chlorophenyl)sulfanyl]-6-phenylnicotinonitrile](/img/structure/B3034934.png)

![6-(4-Chlorophenyl)-2-[(3-methylphenyl)sulfanyl]nicotinonitrile](/img/structure/B3034936.png)


![2-[(4-Chlorophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3034940.png)

![[(Z)-[1-[(2,6-Dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] pentanoate](/img/structure/B3034944.png)




![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B3034954.png)

